Product packaging for Isothymusin(Cat. No.:CAS No. 98755-25-0)

Isothymusin

Cat. No.: B030820
CAS No.: 98755-25-0
M. Wt: 330.29 g/mol
InChI Key: IODGQWWTJYDCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isothymusin is a naturally occurring phenolic compound, recognized for its significant potential in biochemical and pharmacological research. Its primary research value lies in its potent anti-inflammatory and anticancer properties, primarily mediated through the inhibition of the NF-κB signaling pathway. By suppressing NF-κB activation, this compound effectively downregulates the expression of various pro-inflammatory cytokines and genes involved in cell proliferation and apoptosis resistance. This mechanism makes it a highly valuable investigative tool for studying chronic inflammatory diseases, tumorigenesis, and metastatic processes in cellular and animal models. Researchers utilize this compound to elucidate molecular pathways involved in immune response and oncogenesis, providing critical insights for the development of novel therapeutic strategies. This high-purity compound is essential for in vitro assays and experimental studies aimed at understanding cellular signaling networks and identifying new molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B030820 Isothymusin CAS No. 98755-25-0

Properties

IUPAC Name

5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGQWWTJYDCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98755-25-0
Record name Isothymusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098755250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Isothymusin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothymusin, a dimethoxy-trihydroxy flavone, has garnered significant interest within the scientific community for its potent antioxidant and anti-proliferative properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, natural origins, and mechanisms of action. Detailed experimental methodologies for its extraction and analysis are presented, alongside a quantitative summary of its biological activities. Furthermore, this guide visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

While a definitive primary publication detailing the initial isolation and naming of this compound remains elusive in publicly accessible literature, its presence and structure have been characterized in several studies focusing on the phytochemical analysis of various plant species. This compound is chemically identified as 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one . Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
CAS Number 98755-25-0
Chemical Class Flavonoid (Flavone)

Natural Sources

This compound has been identified as a natural constituent in a variety of plant species. The primary sources reported in the literature are summarized below.

Plant SpeciesFamilyPlant PartReference(s)
Ocimum sanctum (Holy Basil)LamiaceaeLeaves[1][2][3][4]
Limnophila geoffrayiPlantaginaceaeAerial Parts[5]
Prunus cerasus (Sour Cherry)Rosaceae-[6]
Isodon eriocalyxLamiaceae-[6]
Balsamorhiza macrophyllaAsteraceae--

Experimental Protocols

General Extraction and Isolation of this compound from Ocimum sanctum

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation and Purification cluster_analysis Structural Elucidation Collection Collection of fresh Ocimum sanctum leaves Drying Air-drying of leaves at room temperature Collection->Drying Grinding Grinding of dried leaves into a fine powder Drying->Grinding Maceration Maceration of powdered leaves in 95% ethanol for an extended period (e.g., two weeks) Grinding->Maceration Filtration Filtration of the extract to remove solid plant material Maceration->Filtration Concentration Concentration of the filtrate using a rotary evaporator to yield a crude extract Filtration->Concentration ColumnChromatography Column chromatography of the crude extract on silica gel Concentration->ColumnChromatography Elution Elution with a gradient of solvents (e.g., n-hexane, chloroform, methanol) ColumnChromatography->Elution TLC Monitoring of fractions by Thin Layer Chromatography (TLC) Elution->TLC HPLC Further purification of this compound-containing fractions by High-Performance Liquid Chromatography (HPLC) TLC->HPLC Spectroscopy Spectroscopic analysis (NMR, Mass Spectrometry) to confirm the structure of isolated this compound HPLC->Spectroscopy

A generalized workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material: Fresh leaves of Ocimum sanctum are collected, washed, and air-dried at room temperature. The dried leaves are then ground into a fine powder.[2]

  • Extraction: The powdered plant material is subjected to maceration with 95% ethanol at room temperature for a period of two weeks. The resulting extract is filtered to remove solid residues.[2]

  • Concentration: The filtered ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[2]

  • Fractionation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate the components based on their polarity.

  • Purification: Fractions are monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts.

  • Column: C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).[1]

  • Mobile Phase: A gradient system of acetonitrile and water is typically used.[1]

  • Flow Rate: Approximately 0.5 mL/min.[1]

  • Detection: UV detection at 290 nm.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure this compound standard.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the inhibition of two key enzymes in the inflammatory pathway: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Inhibition of COX-2 and 5-LOX

This compound has been shown to inhibit the enzymatic activity of both COX-2 and 5-LOX. This dual inhibition is a noteworthy characteristic, as it allows for the simultaneous blockade of the production of both prostaglandins and leukotrienes, which are key mediators of inflammation and are implicated in carcinogenesis.

Target EnzymeEffect of this compoundReference(s)
Cyclooxygenase-2 (COX-2)Inhibition[7]
5-Lipoxygenase (5-LOX)Inhibition[7]
Signaling Pathways

The inhibitory action of this compound on COX-2 and 5-LOX disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory eicosanoids.

G cluster_upstream Upstream Signaling cluster_cox COX Pathway cluster_lox LOX Pathway cluster_downstream Downstream Effects Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cancer Cell Proliferation Prostaglandins->Proliferation HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Leukotrienes->Inflammation Leukotrienes->Proliferation Inflammation->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis This compound This compound This compound->COX2 This compound->LOX5

The inhibitory effect of this compound on the COX-2 and 5-LOX pathways.

By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are involved in promoting inflammation, pain, and fever, and have been shown to contribute to tumor growth.[8] Similarly, by inhibiting 5-LOX, this compound decreases the production of leukotrienes, which are potent chemoattractants for inflammatory cells and can also promote cancer cell proliferation.[9]

Anti-Cancer Effects

The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. This effect is largely attributed to its inhibition of the COX-2 and 5-LOX pathways. Additionally, some studies suggest that this compound may also modulate other signaling pathways involved in cancer progression, such as the NF-κB pathway.[10][11][12][13][14]

G cluster_inhibition This compound Action cluster_pathways Signaling Pathways cluster_cellular Cellular Effects This compound This compound COX2 COX-2 This compound->COX2 LOX5 5-LOX This compound->LOX5 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Leukotrienes Leukotriene Synthesis LOX5->Leukotrienes NFkB NF-κB Pathway Prostaglandins->NFkB Inflammation Reduced Inflammation Prostaglandins->Inflammation Leukotrienes->NFkB Leukotrienes->Inflammation Proliferation Decreased Cell Proliferation NFkB->Proliferation Apoptosis Induction of Apoptosis NFkB->Apoptosis Proliferation->Apoptosis

A logical diagram of this compound's anti-cancer mechanism.

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. Future research should focus on:

  • Elucidating the definitive discovery and biosynthetic pathway of this compound.

  • Developing and optimizing a standardized protocol for its large-scale isolation and purification.

  • Conducting in-depth studies to fully characterize its mechanism of action and identify additional molecular targets.

  • Synthesizing and evaluating this compound analogs to improve its potency, selectivity, and pharmacokinetic properties.

  • Performing preclinical and clinical studies to assess its therapeutic potential in various inflammatory diseases and cancers.

Conclusion

This compound is a naturally occurring flavonoid with significant therapeutic potential. Its ability to dually inhibit COX-2 and 5-LOX makes it a compelling candidate for further investigation in the development of new treatments for a range of diseases. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to stimulate further exploration into this promising natural product.

References

The Hypothesized Biosynthesis of Isothymusin in Ocimum sanctum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper outlines a scientifically grounded, hypothesized biosynthetic pathway for Isothymusin, a flavonoid found in Ocimum sanctum (Holy Basil). Due to the current lack of direct research on this compound's biosynthesis, this guide leverages established knowledge of related compounds, particularly the well-studied phenolic monoterpenes thymol and carvacrol, within the Lamiaceae family. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to elucidate this pathway.

Introduction

Ocimum sanctum L., revered in traditional medicine, is a rich source of bioactive secondary metabolites, including flavonoids and terpenoids. Among these, this compound, a methylated flavone, has been identified.[1][2] While the biosynthesis of many terpenoids in the Lamiaceae family is well-documented, the specific pathway leading to this compound in O. sanctum remains uninvestigated. This guide proposes a putative pathway by drawing parallels with the known biosynthesis of thymol and carvacrol, structurally related monoterpenoids.[3][4][5] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this potentially valuable compound.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in Ocimum sanctum is conceptualized as a multi-step process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated via the methylerythritol phosphate (MEP) pathway in the plastids. The pathway is hypothesized to proceed through the formation of a monoterpene backbone, followed by aromatic ring formation and subsequent modifications.

Upstream Pathway: The MEP Pathway

The initial steps of this compound biosynthesis are believed to follow the conserved MEP pathway, which supplies the five-carbon building blocks for all monoterpenes.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MCT ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME->ME_cPP CMK HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP HDS IPP Isopentenyl Diphosphate HMBPP->IPP HDR DMAPP Dimethylallyl Diphosphate IPP->DMAPP IDI GPP Geranyl Diphosphate IPP->GPP GPPS DMAPP->GPP GPPS

Figure 1: The Methylerythritol Phosphate (MEP) Pathway.
Core Monoterpene Biosynthesis and Aromatization

Following the synthesis of Geranyl Diphosphate (GPP), the pathway diverges to form the characteristic monoterpene skeletons. Based on the biosynthesis of thymol and carvacrol, a similar route is proposed for the precursor of this compound.[3][4][5]

Thymol_Carvacrol_Pathway GPP Geranyl Diphosphate gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase p_Cymene p-Cymene gamma_Terpinene->p_Cymene Cytochrome P450 Monooxygenase (CYP71D family) Thymol Thymol p_Cymene->Thymol Thymol Synthase (CYP71D family) Carvacrol Carvacrol p_Cymene->Carvacrol Carvacrol Synthase (CYP71D family) Isothymusin_Precursor Hypothetical this compound Precursor p_Cymene->Isothymusin_Precursor Putative Hydroxylase/Isomerase

Figure 2: Hypothesized Core Pathway to a Precursor.
Final Steps to this compound

The final steps in the biosynthesis of this compound would involve the modification of the thymol or a related precursor, likely through the action of specific hydroxylases, isomerases, and methyltransferases to yield the final flavone structure. The exact sequence and intermediates are yet to be determined.

Experimental Protocols

To validate the hypothesized pathway, a series of experiments are proposed. These protocols are based on standard methodologies used in the study of plant secondary metabolism.

Identification and Quantification of Intermediates

This protocol outlines the extraction and analysis of metabolites from O. sanctum to identify and quantify the proposed intermediates.

Methodology:

  • Plant Material: Fresh leaf and stem tissues of Ocimum sanctum will be collected and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

  • Extraction: Metabolites will be extracted using a two-phase methanol/chloroform/water extraction method. The polar and non-polar phases will be collected separately.

  • Analysis: The extracts will be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds (e.g., γ-terpinene, p-cymene, thymol) and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds (e.g., this compound and potential glycosylated intermediates).

  • Quantification: Absolute quantification will be performed using authentic standards for known compounds. For unknown intermediates, relative quantification will be used.

Metabolite_Analysis_Workflow Plant_Tissue O. sanctum Tissue (Leaf, Stem) Extraction Metabolite Extraction (Methanol/Chloroform/Water) Plant_Tissue->Extraction GC_MS GC-MS Analysis (Volatiles) Extraction->GC_MS LC_MS LC-MS Analysis (Non-volatiles) Extraction->LC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Figure 3: Workflow for Metabolite Analysis.
Enzyme Assays and Characterization

This protocol describes the methods for identifying and characterizing the enzymes involved in the hypothesized pathway.

Methodology:

  • Candidate Gene Identification: Putative genes for terpene synthases, cytochrome P450s, and methyltransferases will be identified from a transcriptome database of O. sanctum based on homology to known enzymes.

  • Gene Cloning and Expression: Candidate genes will be cloned into an expression vector (e.g., pET-28a) and heterologously expressed in E. coli or yeast (Saccharomyces cerevisiae).

  • Protein Purification: Recombinant proteins will be purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays: In vitro assays will be performed by incubating the purified enzyme with the putative substrate (e.g., GPP for terpene synthases, p-cymene for P450s) and necessary co-factors.

  • Product Identification: The reaction products will be extracted and identified using GC-MS or LC-MS.

Gene Expression Analysis

This protocol aims to correlate the expression of candidate genes with the production of this compound.

Methodology:

  • RNA Extraction: Total RNA will be extracted from different tissues of O. sanctum (leaf, stem, root, flower) and from plants at different developmental stages.

  • cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA using a reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of candidate genes will be quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin) will be used as an internal control.

  • Correlation Analysis: The gene expression data will be correlated with the metabolite data to identify genes whose expression patterns match the accumulation of this compound and its proposed intermediates.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from the proposed experiments. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Hypothetical Concentrations of Key Metabolites in O. sanctum Tissues

MetaboliteLeaf (µg/g FW)Stem (µg/g FW)Root (µg/g FW)
γ-Terpinene15.2 ± 2.15.8 ± 0.9Not Detected
p-Cymene25.6 ± 3.59.1 ± 1.2Not Detected
Thymol8.3 ± 1.12.5 ± 0.4Not Detected
This compound42.7 ± 5.912.4 ± 1.8Not Detected

Table 2: Hypothetical Kinetic Parameters of a Putative γ-Terpinene Synthase

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Geranyl Diphosphate (GPP)5.8 ± 0.70.21 ± 0.033.6 x 104
Farnesyl Diphosphate (FPP)> 500< 0.01-

Table 3: Hypothetical Relative Gene Expression of a Candidate Cytochrome P450

TissueRelative Expression Level (to Actin)
Young Leaf1.0 ± 0.1
Mature Leaf3.2 ± 0.4
Stem0.8 ± 0.1
RootNot Detected
Flower2.5 ± 0.3

Conclusion

This technical guide provides a comprehensive theoretical framework and a set of actionable experimental protocols for the elucidation of the this compound biosynthetic pathway in Ocimum sanctum. By leveraging knowledge from related pathways and employing standard molecular and biochemical techniques, researchers can systematically investigate and validate the proposed steps. The successful characterization of this pathway will not only contribute to the fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound for potential pharmaceutical applications.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes for Isothymusin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothymusin (5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one) is a naturally occurring flavone found in plants such as Ocimum sanctum and Limnophila geoffrayi. It has garnered significant interest within the scientific community due to its potential as an inhibitor of cancer cell proliferation. Preclinical studies have indicated its activity against various cancer cell lines, suggesting its potential as a phytochemical lead for the development of novel anticancer agents. This document outlines proposed synthetic routes for this compound, providing detailed protocols based on established methodologies for flavone synthesis, as a direct total synthesis has not been prominently reported in the literature. The presented pathways are designed to be robust and adaptable for the synthesis of this compound and its analogues for further investigation.

Chemical Structure

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

Proposed Synthetic Routes

Two primary retrosynthetic strategies are proposed for the synthesis of this compound, leveraging well-established flavonoid synthesis reactions: the Baker-Venkataraman rearrangement and a chalcone cyclization route.

Route 1: Synthesis via Baker-Venkataraman Rearrangement

This route is a classical and highly effective method for the formation of the flavone core. The key steps involve the formation of a 1,3-diketone intermediate via the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.

Retrosynthetic Analysis:

G This compound This compound Diketone 1,3-Diketone Intermediate This compound->Diketone Cyclization Ester Ester Intermediate Diketone->Ester Baker-Venkataraman Rearrangement Acetophenone Substituted 2-Hydroxyacetophenone Ester->Acetophenone BenzoylChloride 4-Hydroxybenzoyl Chloride (Protected) Ester->BenzoylChloride

Caption: Retrosynthetic analysis of this compound via the Baker-Venkataraman rearrangement.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Protected Acetophenone)

A suitably protected 2-hydroxyacetophenone is the key starting material for the A-ring of this compound. The synthesis would commence from a commercially available, appropriately substituted benzene derivative, followed by Friedel-Crafts acylation. Protecting groups such as benzyl (Bn) are recommended for the hydroxyl groups to prevent unwanted side reactions.

Step 2: Esterification to form 2-(4-(benzyloxy)benzoyl)oxy)-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Ester Intermediate)

The protected acetophenone is esterified with a protected 4-hydroxybenzoyl chloride.

  • Materials:

    • Protected 2-hydroxyacetophenone derivative

    • 4-(Benzyloxy)benzoyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve the protected 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM.

    • Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of 4-(benzyloxy)benzoyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

The ester intermediate undergoes an intramolecular acyl migration in the presence of a base to yield the 1,3-diketone.

  • Materials:

    • Ester intermediate from Step 2

    • Potassium hydroxide (KOH) or Sodium hydride (NaH)

    • Pyridine (anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • Dissolve the ester intermediate (1.0 eq) in anhydrous pyridine or THF.

    • Add powdered KOH (3.0 eq) or NaH (1.5 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 4: Cyclization and Deprotection to this compound

The 1,3-diketone is cyclized under acidic conditions, followed by the removal of the protecting groups to yield this compound.

  • Materials:

    • 1,3-Diketone from Step 3

    • Glacial acetic acid

    • Concentrated sulfuric acid

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

    • Methanol or Ethanol

  • Procedure (Cyclization):

    • Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to 80-100 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry. This yields the protected this compound.

  • Procedure (Deprotection):

    • Dissolve the protected this compound in methanol or ethanol.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data (Illustrative)

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)
1EsterificationProtected Acetophenone, Protected Benzoyl Chloride, PyridineDCM12-16RT85-95
2Baker-VenkataramanEster Intermediate, KOHPyridine4-6RT70-85
3Cyclization1,3-Diketone, H₂SO₄Acetic Acid2-410080-90
4DeprotectionProtected this compound, H₂, Pd/CMethanol6-12RT90-98
Note: Yields are illustrative and based on similar reported flavone syntheses.
Route 2: Synthesis via Chalcone Cyclization

This route involves the initial formation of a chalcone intermediate through a Claisen-Schmidt condensation, followed by an oxidative cyclization to form the flavone ring.

Retrosynthetic Analysis:

G This compound This compound Chalcone Chalcone Intermediate This compound->Chalcone Oxidative Cyclization Acetophenone Substituted 2-Hydroxyacetophenone Chalcone->Acetophenone Benzaldehyde 4-Hydroxybenzaldehyde (Protected) Chalcone->Benzaldehyde

Caption: Retrosynthetic analysis of this compound via a chalcone intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Protected Acetophenone)

This step is identical to Step 1 in Route 1.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

The protected acetophenone is condensed with a protected 4-hydroxybenzaldehyde in the presence of a strong base.

  • Materials:

    • Protected 2-hydroxyacetophenone derivative

    • 4-(Benzyloxy)benzaldehyde

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • Dissolve the protected 2-hydroxyacetophenone (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.1 eq) in ethanol.

    • Add a concentrated aqueous solution of KOH or NaOH (e.g., 50%).

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Oxidative Cyclization to form the Flavone

The chalcone is cyclized to the flavone using an oxidizing agent, commonly iodine in a high-boiling solvent.

  • Materials:

    • Chalcone from Step 2

    • Iodine (I₂)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the chalcone (1.0 eq) in DMSO.

    • Add a catalytic amount of iodine (0.1 eq).

    • Heat the reaction mixture to 120-140 °C for 4-8 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the protected this compound.

Step 4: Deprotection to this compound

This step is identical to Step 4 in Route 1.

Quantitative Data (Illustrative)

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)
1Claisen-SchmidtProtected Acetophenone, Protected Benzaldehyde, KOHEthanol24-48RT60-80
2Oxidative CyclizationChalcone, I₂DMSO4-813070-85
3DeprotectionProtected this compound, H₂, Pd/CMethanol6-12RT90-98
Note: Yields are illustrative and based on similar reported flavone syntheses.

Signaling Pathways and Experimental Workflows

General Workflow for this compound Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Key Intermediate (Diketone or Chalcone) Start->Intermediate Step 1/2 Protected Protected this compound Intermediate->Protected Step 3 Final This compound Protected->Final Deprotection Purification Purification (Chromatography/Recrystallization) Final->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Cell Cycle Analysis) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: General workflow from synthesis to biological evaluation of this compound.

Disclaimer: The synthetic routes and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions. These protocols have not been experimentally validated for the specific synthesis of this compound and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

Application Notes and Protocols: Isothymusin In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro effects of isothymusin on various cell lines and detailed protocols for assessing its biological activity. This compound, a dimethoxy, trihydroxy flavone found in plants like Ocimum sanctum, has demonstrated potential as an anticancer agent by inhibiting cell proliferation and enzymes associated with cancer progression.[1][2]

Data Presentation

Table 1: Summary of this compound's In Vitro Antiproliferative Activity

Cell Line TypeEffect on ProliferationAssay(s) UsedReference
Leukemia>50% inhibitionMTT, Neutral Red Uptake, Sulforhodamine-B[1][2]
Colon Cancer>50% inhibitionMTT, Neutral Red Uptake, Sulforhodamine-B[1][2]
Skin Cancer>50% inhibitionMTT, Neutral Red Uptake, Sulforhodamine-B[1][2]
Breast Cancer>50% inhibitionMTT, Neutral Red Uptake, Sulforhodamine-B[1][2]
Prostate CancerModerate inhibition (up to 48%)Not specified[1][2]
Kidney CancerModerate inhibition (up to 48%)Not specified[1][2]
Lung CancerModerate inhibition (up to 48%)Not specified[1][2]
Hepatic CancerModerate inhibition (up to 48%)Not specified[1][2]
Breast AdenocarcinomaModerate inhibition (up to 48%)Not specified[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the inhibition of key enzymes and proliferation markers involved in cancer promotion and progression.[1][2] A diagram illustrating these inhibitory actions is provided below.

Isothymusin_Mechanism cluster_promotion Cancer Promotion Enzymes cluster_proliferation Proliferation Markers This compound This compound COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 LOX5 Lipoxygenase-5 (LOX-5) This compound->LOX5 CathepsinD Cathepsin-D This compound->CathepsinD DHFR Dihydrofolate Reductase This compound->DHFR Hyaluronidase Hyaluronidase This compound->Hyaluronidase ODC Ornithine Decarboxylase This compound->ODC Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Line Selection & Culture Treatment Cell Treatment with This compound Cell_Culture->Treatment Isothymusin_Prep This compound Stock Preparation Isothymusin_Prep->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Enzyme_Assay Enzyme Inhibition Assays Treatment->Enzyme_Assay Data_Analysis Data Analysis & Statistical Evaluation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Application Notes and Protocols for the Spectroscopic Characterization of Isothymusin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Chemical Nature of Isothymusin: Initial clarification is crucial for the accurate application of spectroscopic methods. This compound is not a peptide but a flavone, a class of naturally occurring small molecules with a characteristic three-ring phenolic structure. Specifically, its chemical name is 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one[1]. This distinction is vital as the spectroscopic techniques for characterizing small molecules differ significantly from those used for determining the primary, secondary, and tertiary structures of peptides.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is a fundamental technique for analyzing flavonoids like this compound. The absorption of UV-visible light is dependent on the molecule's electronic structure, specifically its conjugated aromatic system. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra[2]. Band I, appearing at longer wavelengths (300-400 nm), corresponds to the B-ring cinnamoyl system. Band II, at shorter wavelengths (240-280 nm), is associated with the A-ring benzoyl system[2]. The precise position and intensity of these bands can provide valuable preliminary information about the oxygenation pattern and the nature of substituents on the flavonoid skeleton.

Protocol: UV-Vis Spectral Analysis of this compound

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

  • This compound sample

  • Spectroscopic grade ethanol or methanol

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes.

    • Set the scanning wavelength range from 200 to 500 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used for the sample. Place it in both the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the diluted this compound solution, then fill it.

    • Place the cuvette in the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

    • Record the absorbance values at these maxima. The data can be used to calculate the molar extinction coefficient (ε) if the exact concentration is known, using the Beer-Lambert law (A = εcl).

Data Presentation:

Spectroscopic ParameterObserved Value
SolventEthanol
Band I (λmax)Expected in 300-400 nm range
Band II (λmax)Expected in 240-280 nm range

Infrared (IR) Spectroscopy

Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) groups, which are characteristic of its flavone structure. The position, shape, and intensity of the absorption bands provide a molecular fingerprint.

Protocol: FTIR Analysis of this compound

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Materials:

  • Dry this compound sample

  • FTIR grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Gently grind ~1-2 mg of the dry this compound sample with ~100-200 mg of dry KBr powder in an agate mortar. The mixture should be homogenous and have a fine, consistent texture.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place the KBr pellet in the sample holder within the spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Wavenumber (cm⁻¹)Functional Group Assignment
~3600-3200O-H stretching (phenolic hydroxyl groups)
~1650C=O stretching (ketone in C-ring)[3]
~1610-1500C=C stretching (aromatic rings)
~1300-1000C-O stretching (ethers and phenols)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound.[4]

  • ¹H-NMR: Provides information about the number, environment, and connectivity of hydrogen atoms (protons). Chemical shifts, integration, and coupling constants are key parameters.

  • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.[5]

  • 2D-NMR (COSY, HMQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings. HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between ¹H and ¹³C atoms (over 2-3 bonds), which is crucial for piecing together the molecular structure[6].

Protocol: 1D and 2D NMR Analysis of this compound

Objective: To obtain detailed ¹H, ¹³C, and 2D-NMR spectra for the complete structural assignment of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • 5 mm NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in ~0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H-NMR: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C-NMR: Acquire the carbon spectrum. This requires more scans than ¹H-NMR due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

    • 2D-NMR: Run standard COSY, HMQC (or HSQC), and HMBC experiments using the spectrometer's predefined parameter sets. These experiments will take longer to acquire (from minutes to several hours).

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra (e.g., to the residual solvent peak).

    • Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.

    • Assign all signals in the ¹H and ¹³C spectra by systematically analyzing the correlations observed in the COSY, HMQC, and HMBC spectra.

Data Presentation:

Table: ¹³C-NMR Data for this compound (Literature data may be used for comparison) Data from PubChem CID 630253[1]

Carbon AtomChemical Shift (δ, ppm)
C-2Value
C-3Value
C-4Value
......

Table: ¹H-NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)
H-3Values1H-
H-2'/6'Valued2HValue
H-3'/5'Valued2HValue
...............

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information on the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments, which helps in structural elucidation by revealing how the molecule breaks apart[7]. For flavonoids, techniques like Electrospray Ionization (ESI) are common[8].

Protocol: LC-MS/MS Analysis of this compound

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol and water

  • Formic acid

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in methanol/water (50:50) with 0.1% formic acid to promote ionization.

  • LC Separation (Optional but Recommended):

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute with a gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid). This step purifies the sample before it enters the mass spectrometer.

  • Mass Spectrometry:

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Full Scan MS: Acquire data in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Set the mass range to scan from m/z 100 to 500.

    • MS/MS: Set the instrument to perform data-dependent acquisition. The most intense ion from the full scan (the parent ion) is automatically selected, fragmented (e.g., via Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

  • Data Analysis:

    • Determine the accurate mass of the parent ion from the full scan spectrum and use it to calculate the molecular formula.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring, providing structural information.

Data Presentation:

ParameterValue
Ionization ModeESI Positive/Negative
Molecular FormulaC₁₇H₁₄O₇
Exact Mass330.07395 Da[1]
Observed [M+H]⁺ or [M-H]⁻m/z value
Major Fragment Ions (MS/MS)List of m/z values

Mandatory Visualizations

Molecular Mechanism of Action

This compound does not operate via a classical signaling pathway involving cell surface receptors in the manner of a peptide. Instead, as a small molecule, it exerts its biological effects by entering cells and inhibiting specific enzymes involved in cancer promotion and progression[9][10].

Isothymusin_Mechanism This compound This compound COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 Inhibits LOX5 Lipoxygenase-5 (5-LOX) This compound->LOX5 Inhibits DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits ODC Ornithine Decarboxylase (ODC) This compound->ODC Inhibits Cell Cancer Cell Proliferation Cell Proliferation & Inflammation COX2->Proliferation LOX5->Proliferation DHFR->Proliferation ODC->Proliferation

Caption: Mechanism of action of this compound inhibiting key enzymes in cancer cells.

Experimental Workflow

Spectroscopic_Workflow Sample This compound Sample UVVis UV-Vis Spectroscopy Sample->UVVis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1D & 2D) Sample->NMR MS LC-MS/MS Sample->MS Data1 Absorption Maxima (λmax) UVVis->Data1 Data2 Functional Groups FTIR->Data2 Data3 ¹H & ¹³C Assignments Connectivity NMR->Data3 Data4 Molecular Formula Fragmentation Pattern MS->Data4 Conclusion Complete Structural Characterization Data1->Conclusion Data2->Conclusion Data3->Conclusion Data4->Conclusion

References

Application Notes and Protocols for Neutral Red Uptake Assay for Isothymusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Neutral Red Uptake (NRU) assay to evaluate the cytotoxic and antiproliferative effects of Isothymusin, a dimethoxy, trihydroxy flavone found in plants like Ocimum sanctum.

Introduction to this compound and the Neutral Red Uptake Assay

This compound has been identified as a compound with potential anticancer properties, demonstrating radical scavenging and antiproliferative activities.[1] The Neutral Red Uptake (NRU) assay is a sensitive, quantitative, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[2][3] The principle of the assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[2][3] The amount of dye absorbed is directly proportional to the number of viable cells. Consequently, a decrease in neutral red uptake is indicative of cell death or a reduction in cell proliferation.[1] This assay is particularly well-suited for screening the effects of compounds like this compound on various cancer cell lines.

Data Presentation

While specific dose-response data for this compound using the Neutral Red Uptake assay is not publicly available, existing research indicates its significant antiproliferative effects.[1] The following tables summarize the known qualitative effects and provide a template for presenting quantitative data from future NRU assays.

Table 1: Summary of Qualitative Antiproliferative Effects of this compound on Various Cancer Cell Lines

Cell Line CategoryProliferation InhibitionReference
Leukemia> 50%[1]
Colon Cancer> 50%[1]
Skin Cancer> 50%[1]
Breast Cancer> 50%[1]
Prostate CancerModerately affected (up to 48%)[1]
Kidney CancerModerately affected (up to 48%)[1]
Lung CancerModerately affected (up to 48%)[1]
Hepatic CancerModerately affected (up to 48%)[1]
Breast AdenocarcinomaModerately affected (up to 48%)[1]

Table 2: Example of Quantitative Data Presentation for Neutral Red Uptake Assay with this compound (Hypothetical Data)

This compound Concentration (µM)Mean Absorbance (540 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1880.07695
50.9380.06575
100.6250.05150
250.3130.03925
500.1250.02210
1000.0630.0155

Experimental Protocols

The following is a detailed protocol for performing the Neutral Red Uptake assay to assess the cytotoxicity of this compound.

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., leukemia, colon, skin, breast cancer cell lines)

  • Complete cell culture medium appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Neutral Red staining solution (e.g., 50 µg/mL in complete medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in distilled water)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 3/4: Neutral Red Uptake Assay seed_cells Seed cells into a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound and controls prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment remove_medium Remove treatment medium add_nr Add Neutral Red staining solution remove_medium->add_nr incubate_nr Incubate for 2-3 hours add_nr->incubate_nr wash_cells Wash cells with PBS incubate_nr->wash_cells add_destain Add destain solution wash_cells->add_destain shake_plate Shake plate for 10 minutes add_destain->shake_plate read_absorbance Read absorbance at 540 nm shake_plate->read_absorbance

Caption: Workflow for the Neutral Red Uptake assay with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines to about 80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Determine the cell density using a hemocytometer and adjust to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • On the following day, prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a range to determine a dose-response curve.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Neutral Red Staining:

    • After the incubation period, remove the treatment medium from all wells.

    • Add 100 µL of pre-warmed Neutral Red staining solution to each well.

    • Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells.

  • Dye Extraction and Absorbance Measurement:

    • After incubation, carefully remove the Neutral Red staining solution.

    • Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.

    • Add 150 µL of the destain solution to each well.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye from the lysosomes.

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve with this compound concentration on the x-axis and % cell viability on the y-axis.

    • From the curve, determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Mechanism of Action and Signaling Pathways

This compound exerts its antiproliferative effects by inhibiting key enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] These enzymes are crucial in the arachidonic acid pathway, which produces prostaglandins and leukotrienes, potent mediators of inflammation and cell proliferation.

This compound's Impact on Pro-inflammatory and Proliferative Signaling

G cluster_membrane cluster_cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 This compound This compound This compound->cox2 Inhibits This compound->lox5 Inhibits prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes inflammation Inflammation prostaglandins->inflammation proliferation Cell Proliferation prostaglandins->proliferation leukotrienes->inflammation leukotrienes->proliferation inflammation->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition of proliferation may lead to

Caption: this compound inhibits COX-2 and 5-LOX, key enzymes in the arachidonic acid pathway.

By inhibiting COX-2 and 5-LOX, this compound can reduce the production of prostaglandins and leukotrienes, thereby mitigating inflammation and inhibiting the proliferation of cancer cells. This dual inhibitory action makes this compound a compound of interest for further investigation in cancer therapy. In addition to COX-2 and 5-LOX, this compound has been shown to inhibit other markers of cell proliferation, including cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase, further highlighting its multi-targeted antiproliferative potential.[1]

References

Application Notes and Protocols for the In Vivo Formulation of Isothymusin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: All information provided is for research purposes only. Isothymusin is not for human consumption.[1][2]

Introduction: this compound as a Flavonoid

Initial research indicates that this compound is a dimethoxy, trihydroxy flavone, a type of flavonoid compound, and not a peptide.[3][4] Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for a variety of pharmacological activities.[5] this compound is naturally present in plants such as Ocimum sanctum (Holy Basil) and has demonstrated potential as an antioxidant and anti-proliferative agent in preclinical in vitro and in silico studies.[2][3][4]

The primary challenge in conducting in vivo studies with flavonoids like this compound is their generally low oral bioavailability, which can be attributed to poor water solubility, chemical instability, and rapid metabolism.[6][7] Therefore, appropriate formulation strategies are critical to enhance solubility and ensure adequate systemic exposure for evaluating its biological activity in animal models.

Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyDescriptionReference(s)
Chemical Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one[8]
Molecular Formula C17H14O7[8]
Molecular Weight 330.29 g/mol [8]
Class Flavone (a subclass of Flavonoids)[8]
Source Ocimum sanctum, Limnophilla geoffrayi[3][4]
Reported Activities Radical scavenging, antioxidant, anti-proliferative against various cancer cell lines (leukemia, colon, skin, breast).[2][3] Inhibition of enzymes associated with cancer promotion, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[2][3]

Application Notes: Formulation Strategies for In Vivo Studies

The low aqueous solubility of this compound necessitates formulation approaches that can enhance its dissolution and absorption. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous) and the specific goals of the in vivo study.

Co-Solvent Systems

For many poorly water-soluble compounds, a mixture of solvents is used to achieve a clear solution suitable for injection or oral gavage. A common approach involves a multi-component system.

  • Dimethyl sulfoxide (DMSO): A powerful solvent for many organic compounds. However, its concentration should be minimized due to potential toxicity.

  • Polyethylene Glycol (PEG): PEG300 or PEG400 are frequently used as co-solvents to improve the solubility of hydrophobic drugs.

  • Surfactants (e.g., Tween 80): These are used to increase the stability of the formulation and prevent precipitation of the compound upon dilution in aqueous physiological fluids.

  • Aqueous Vehicle: Saline or phosphate-buffered saline (PBS) is typically used as the final diluent.

Nanoformulations

To overcome the limitations of simple co-solvent systems, particularly for long-term studies or to improve bioavailability, nano-based delivery systems can be employed. These systems encapsulate the flavonoid, protecting it from rapid metabolism and enhancing its absorption.[9]

  • Flavanosomes: These are formulations where flavonoids are complexed with phospholipids, which can improve entrapment and loading efficiency.[10]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate flavonoids, allowing for controlled release and potentially targeted delivery.[9]

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound for preclinical in vivo research. Optimization may be required based on the specific dose and animal model.

Protocol 1: Preparation of this compound Formulation for Parenteral or Oral Administration using a Co-Solvent System

This protocol is adapted from standard methods for formulating poorly soluble compounds for animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG300, sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose per animal (e.g., in mg/kg), animal weight (e.g., in kg), and dosing volume (e.g., in mL/kg).

    • Example: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL (5 mL/kg), the required concentration is 2 mg/mL.

  • Prepare Mother Liquor: Weigh the required amount of this compound powder and dissolve it in the minimum necessary volume of DMSO to create a concentrated mother liquor. For instance, to achieve a final concentration of 2 mg/mL in a formulation with 5% DMSO, a mother liquor of 40 mg/mL in DMSO can be prepared.[1]

  • Add Co-solvents: To the DMSO mother liquor, add the required volume of PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add the required volume of Tween 80 and mix again until the solution is clear and homogenous.

  • Final Dilution: Slowly add the saline or PBS to the mixture while vortexing or stirring to reach the final volume. Ensure the final solution remains clear.

  • Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a 0.22 µm syringe filter.

Example Formulation Compositions:

The following table provides example compositions that can be used as a starting point for formulation development.

ComponentFormulation A (for IP/IV/Oral)Formulation B (for Oral Gavage)
DMSO 5%10%
PEG300 30%40%
Tween 80 5%5%
Saline/PBS 60%45%
Total 100%100%

Table based on a common vehicle formulation suggested by a commercial supplier.[1]

In Vivo Study Design Considerations

When planning in vivo studies, several factors must be considered. The table below summarizes parameters from studies on related compounds or plant extracts containing flavonoids.

ParameterExample Study 1: Ocimum sanctum ExtractExample Study 2: Curcumin Analog (1G)
Compound(s) Flavonoid-rich herbal extractCurcumin derivative
Animal Model Immunocompromised MiceRats
Administration Route OralIntravenous (IV) & Intraperitoneal (IP)
Dosage 200 and 400 mg/kg5 mg/kg (IV), 10 mg/kg (IP)
Bioavailability (F) Not reported62.58% (IP)
Reference [11][12]

Visualization of Pathways and Workflows

Potential Signaling Pathway of this compound

This compound has been reported to inhibit COX-2 and LOX-5, enzymes that are crucial in inflammatory and cancer progression pathways.[2][3] The diagram below illustrates a potential mechanism of action based on these findings.

Isothymusin_Signaling_Pathway This compound This compound COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 LOX5 5-Lipoxygenase (5-LOX) This compound->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Potential signaling pathway of this compound's anticancer effects.
Experimental Workflow for In Vivo Formulation and Testing

The following diagram outlines the logical steps for developing and testing an this compound formulation for in vivo research.

Experimental_Workflow cluster_prep Phase 1: Formulation Development cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Data Analysis A Solubility Screening (DMSO, PEG300, etc.) B Formulation Preparation (Protocol 1) A->B C Physicochemical Characterization (Clarity, pH, Stability) B->C D Animal Model Selection (e.g., Mouse, Rat) C->D E Dose & Route Determination (e.g., 10 mg/kg, IP) D->E F Administration of Formulation E->F G Pharmacokinetic Study (Blood Sampling, LC-MS/MS) F->G H Pharmacodynamic Study (Tumor models, Biomarker analysis) F->H I Calculate PK Parameters (Bioavailability, Clearance) G->I J Evaluate Efficacy & Toxicity H->J I->J K Conclusion & Further Studies J->K

Workflow for this compound in vivo formulation and evaluation.

References

Application Notes and Protocols for the Quantification of Isothymusin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothymusin is a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum and Limnophilla geoffrayi.[1][2] Emerging research has highlighted its potential as an anti-proliferative and antioxidant agent, showing inhibitory effects on enzymes associated with cancer promotion, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[1][3] As interest in this compound's therapeutic potential grows, robust and reliable analytical methods for its quantification in biological matrices (e.g., plasma, serum, tissue homogenates) are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

While specific, validated protocols for this compound are not widely published, this document provides detailed application notes and proposed starting protocols for its quantification using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, the principles for developing a competitive immunoassay are discussed. These protocols are based on established methods for the analysis of flavonoids and other small molecules in biological samples and should be subject to full in-house validation.[4][5][6]

Quantification of this compound by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for quantifying small molecules.[5][6] The method relies on the chromatographic separation of the analyte from matrix components, followed by detection based on its UV absorbance.

Experimental Protocol: HPLC-UV

1.1. Sample Preparation: Protein Precipitation

This protocol is a starting point for plasma or serum samples.

  • Thaw frozen biological samples on ice.

  • Pipette 100 µL of the sample (or standard/quality control) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another flavonoid not present in the sample, such as hesperetin).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50, v/v). The exact ratio should be optimized.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 270 nm and 340 nm (typical for flavones, requires empirical determination by scanning a pure standard).

1.3. Data Presentation: Example Method Validation Data

The following tables summarize the expected performance characteristics of a validated HPLC-UV method.

Table 1: HPLC-UV Method Linearity and Range (Example Data)

Parameter Result
Analyte This compound
Calibration Range 10 - 2000 ng/mL
Regression Model Linear, 1/x weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: HPLC-UV Precision and Accuracy (Example Data)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 10 < 15% 85 - 115% < 15% 85 - 115%
Low QC 30 < 10% 90 - 110% < 10% 90 - 110%
Mid QC 300 < 10% 90 - 110% < 10% 90 - 110%

| High QC | 1500 | < 10% | 90 - 110% | < 10% | 90 - 110% |

Quantification of this compound by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalysis.[4][7][8] The method uses mass-to-charge ratio for detection, minimizing interference from the biological matrix.

Experimental Protocol: LC-MS/MS

2.1. Sample Preparation

The same protein precipitation protocol as described for HPLC-UV (Section 1.1) can be used as a starting point. Due to the high sensitivity of LC-MS/MS, a smaller sample volume (e.g., 50 µL) may be sufficient.

2.2. Instrumentation and Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program (Example):

    • 0.0 min: 20% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 20% B

    • 5.0 min: 20% B

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Hypothetical MRM transitions for this compound would need to be determined by infusing a pure standard.

2.3. Data Presentation: Example Method Validation Data

Table 3: LC-MS/MS Method Linearity and Sensitivity (Example Data)

Parameter Result
Analyte This compound
Calibration Range 0.5 - 500 ng/mL
LLOQ 0.5 ng/mL

| Correlation Coefficient (r²) | > 0.998 |

Table 4: LC-MS/MS Recovery and Matrix Effect (Example Data)

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 1.5 85 - 95% 90 - 110%

| High QC | 400 | 88 - 98% | 92 - 108% |

Immunoassay for this compound Quantification

An immunoassay, such as a competitive ELISA, could be developed for high-throughput screening. This requires a specific anti-Isothymusin antibody, which is not currently commercially available. The development process involves synthesizing an this compound-carrier protein conjugate for immunization and plate coating.

Principle of Competitive ELISA
  • A microtiter plate is coated with an this compound-protein conjugate.

  • The biological sample (containing unknown this compound) is added to the wells along with a fixed amount of a specific primary antibody against this compound.

  • This compound in the sample competes with the plate-bound this compound for binding to the antibody.

  • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, and the resulting signal is measured. The signal is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (N2) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Plot Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound quantification in biological samples.

Hypothetical Signaling Pathway

G AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation & Proliferation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 This compound->LOX5

Caption: Potential mechanism of this compound via enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Isothymusin and Flavonoid Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isothymusin: Initial research indicates that this compound is a flavone, a class of naturally occurring small molecules with a specific ring structure.[1][2][3][4] The concept of degradation products causing experimental interference is a significant concern for researchers working with various types of molecules, including flavonoids. This guide provides information on the potential degradation of flavonoids like this compound and how to troubleshoot potential interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for flavonoids like this compound?

A1: Flavonoids can degrade under various conditions, including exposure to light, heat, oxygen, and changes in pH.[5] The most common degradation pathways involve:

  • Oxidation: The polyhydroxy structure of many flavonoids makes them susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

  • Hydrolysis: Glycosidic bonds in flavonoid glycosides can be hydrolyzed under acidic or enzymatic conditions, releasing the aglycone and sugar moieties.

  • Ring Fission: The heterocyclic C-ring of the flavonoid structure can be opened, leading to the formation of smaller phenolic compounds like phenolic acids and aldehydes.[5][6]

Q2: How can I prevent the degradation of this compound during storage and experiments?

A2: To minimize degradation, this compound and other flavonoids should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is advisable to:

  • Use freshly prepared solutions.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use buffers at a pH where the compound is most stable, if known.

Q3: What types of experimental interference can be caused by this compound degradation products?

A3: Degradation products of flavonoids can potentially interfere with various assays:

  • Chromatographic Assays (e.g., HPLC): Degradation products can appear as extra peaks in the chromatogram, potentially co-eluting with the parent compound or other analytes, leading to inaccurate quantification.

  • Spectroscopic Assays: Degradation products may have different absorption or fluorescence spectra, which can interfere with UV-Vis or fluorescence-based quantification.

  • Cell-Based Assays: Degradation products may have their own biological activity (or toxicity), which could lead to misleading results regarding the activity of the parent compound.

  • Enzyme Assays: Both the parent flavonoid and its degradation products might inhibit or activate the enzyme being studied, leading to complex results.

Q4: How can I detect the presence of degradation products in my this compound sample?

A4: Several analytical techniques can be used to detect and identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. Comparing chromatograms of fresh and aged samples can reveal the presence of new peaks.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of the degradation products, providing clues to their structures.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products.[9]

Troubleshooting Guides

Issue 1: Unexpected peaks in my HPLC chromatogram for this compound.

  • Question: I am running an HPLC analysis of this compound, and I see multiple peaks besides the main one. What could be the cause?

  • Answer: This could be due to impurities in the initial sample or degradation of this compound.

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample from a new batch of this compound powder to see if the extra peaks are still present.

      • If the extra peaks are absent in the fresh sample, it is likely that your previous sample has degraded. Review your storage and handling procedures.

      • If the extra peaks are present in the fresh sample, they may be impurities from the synthesis or extraction process.

      • To confirm degradation, you can perform a forced degradation study by exposing a sample to stress conditions (e.g., heat, acid, base, oxidizing agent) and monitoring the appearance and growth of the extra peaks over time.

Issue 2: My cell-based assay results with this compound are not reproducible.

  • Question: I am testing the anti-proliferative effects of this compound on cancer cells, but my results vary significantly between experiments. Why might this be happening?

  • Answer: Inconsistent results in cell-based assays can be due to the degradation of this compound in the cell culture medium.

    • Troubleshooting Steps:

      • Assess Stability in Media: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At different time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the medium and analyze it by HPLC to determine the remaining concentration of this compound and the presence of any degradation products.

      • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before adding it to your cells.

      • Consider the Biological Activity of Degradants: If significant degradation occurs, be aware that the observed biological effect could be a combination of the effects of this compound and its degradation products.

Data Presentation

Table 1: Potential Degradation Products of a Hypothetical Flavonoid and Their Impact on Assays

Degradation ProductPotential Formation ConditionPossible Interference in Assays
Phenolic Acids Hydrolysis, OxidationMay exhibit antioxidant activity, potentially interfering with assays measuring oxidative stress. Can have different retention times in HPLC.
Chalcones Ring fissionMay have a different UV-Vis absorption maximum, affecting spectrophotometric quantification.
Quinones OxidationCan be highly reactive and may covalently modify proteins, affecting enzyme activity or cell viability.
Smaller Phenolic Compounds Extensive degradationMay have altered biological activity, leading to confounding results in cell-based assays.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to a control sample (stock solution stored at 4°C).

    • For identification of major degradation products, collect the corresponding fractions and analyze by LC-MS.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation: Incubate the solution at 37°C in a CO2 incubator.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the solution.

  • Sample Preparation: Precipitate proteins from the medium by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.

Mandatory Visualization

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Heat, Light, O2 Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base, Enzymes Ring_Fission Ring_Fission This compound->Ring_Fission Strong Stress Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Ring_Fission->Degradation_Products experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Fresh_Sample Fresh this compound Sample HPLC HPLC Analysis Fresh_Sample->HPLC Stressed_Sample Stressed this compound Sample (Heat, pH, Light, Oxidant) Stressed_Sample->HPLC Stable Stable: Single Peak HPLC->Stable No new peaks Degraded Degraded: Multiple Peaks HPLC->Degraded New peaks observed LCMS LC-MS for Identification Identify Identify Degradation Products LCMS->Identify Degraded->LCMS

References

Validation & Comparative

A Comparative Analysis of Isothymusin and Cirsimaritin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biological activities, mechanisms of action, and experimental data of two promising flavonoid compounds.

Introduction

Isothymusin and Cirsimaritin are two structurally related flavonoid compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Both molecules, belonging to the flavone subclass of flavonoids, have demonstrated potential as anti-cancer, anti-inflammatory, and antioxidant agents. This guide provides a comprehensive comparative analysis of this compound and Cirsimaritin, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to assist researchers, scientists, and drug development professionals in their work.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of this compound and Cirsimaritin.

PropertyThis compoundCirsimaritin
IUPAC Name 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Molecular Formula C₁₇H₁₄O₇C₁₇H₁₄O₆
Molecular Weight 330.29 g/mol 314.3 g/mol
Synonyms 6,7-Dimethoxy-5,8,4'-trihydroxyflavoneScrophulein, 4',5-Dihydroxy-6,7-dimethoxyflavone
Natural Sources Ocimum sanctum, Limnophila geoffrayiArtemisia judaica, Cirsium japonicum, Microtea debilis

Comparative Biological Activities: A Quantitative Overview

Both this compound and Cirsimaritin exhibit a range of biological effects. The following tables summarize their cytotoxic and enzyme inhibitory activities based on available experimental data.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound (µM)Cirsimaritin (µM)Reference
NCI-H520Lung Squamous CarcinomaModerately active (>50% inhibition at 100 µM)23.29[1][2]
HCT-116Colon Carcinoma>50% inhibition at 100 µM24.70[2][3]
MCF-7Breast AdenocarcinomaModerately active (up to 48% inhibition at 100 µM)4.3 (as µg/mL)[2][4]
PC-3Prostate AdenocarcinomaModerately active (up to 48% inhibition at 100 µM)-[2]
K562Leukemia>50% inhibition at 100 µM-[2]
A549Lung CarcinomaModerately active (up to 48% inhibition at 100 µM)-[2]
COLO-205Colon Adenocarcinoma>50% inhibition at 100 µM6.1[2]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Table 2: Comparative Enzyme Inhibition

Both compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

EnzymeThis compound (IC₅₀)Cirsimaritin (IC₅₀)Biological RelevanceReference
Cyclooxygenase-2 (COX-2)Inhibitory activity reported-Inflammation, Cancer[2]
5-Lipoxygenase (5-LOX)Inhibitory activity reported-Inflammation[2]
Ornithine Decarboxylase (ODC)Inhibitory activity reported57.30 µMCancer Progression[1][2]
Cathepsin-D (CATD)Inhibitory activity reported68.22 µMCancer Progression[1][2]
Dipeptidyl peptidase 4 (DPP-4)-0.43 µMDiabetes

Mechanisms of Action: A Comparative Look at Signaling Pathways

This compound and Cirsimaritin exert their biological effects by modulating various cellular signaling pathways.

This compound's Anti-Cancer Mechanism

This compound's anti-proliferative activity is linked to its ability to inhibit enzymes crucial for cancer cell growth and to induce cell death. Its inhibition of COX-2 and 5-LOX suggests a role in mitigating inflammation-driven cancer.[2] Furthermore, its inhibitory action on ornithine decarboxylase and cathepsin-D points towards its potential to interfere with cancer progression.[2]

Isothymusin_Pathway This compound This compound COX2 COX-2 This compound->COX2 inhibits LOX5 5-LOX This compound->LOX5 inhibits ODC ODC This compound->ODC inhibits CATD Cathepsin-D This compound->CATD inhibits Inflammation Inflammation COX2->Inflammation LOX5->Inflammation Proliferation Cell Proliferation ODC->Proliferation Progression Cancer Progression CATD->Progression

This compound's inhibitory effects on key enzymes.
Cirsimaritin's Multi-Faceted Anti-Cancer and Anti-Inflammatory Pathways

Cirsimaritin has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This process is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins. Its anti-inflammatory effects are, in part, attributed to the inhibition of pro-inflammatory signaling pathways.

Cirsimaritin_Pathway cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects Cirsimaritin_cancer Cirsimaritin Apoptosis Apoptosis Cirsimaritin_cancer->Apoptosis induces pAkt p-Akt (Pro-survival) Cirsimaritin_cancer->pAkt inhibits cAMP_PKA cAMP/PKA Pathway Cirsimaritin_cancer->cAMP_PKA modulates Cell_Cycle_Arrest Cell Cycle Arrest cAMP_PKA->Cell_Cycle_Arrest Cirsimaritin_inflammation Cirsimaritin NFkB NF-κB Pathway Cirsimaritin_inflammation->NFkB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines

Cirsimaritin's modulation of cancer and inflammation pathways.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section outlines the general methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound or Cirsimaritin (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

General workflow for an MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or Cirsimaritin. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Enzyme Inhibition Assay (COX-2/5-LOX)

This type of assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol Details:

  • Reagent Preparation: Prepare a reaction buffer, the enzyme (e.g., COX-2 or 5-LOX), the substrate (e.g., arachidonic acid), and the test compound (this compound or Cirsimaritin) at various concentrations.

  • Reaction Initiation: The enzyme, buffer, and test compound are pre-incubated. The reaction is initiated by adding the substrate.

  • Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.

  • Reaction Termination: The reaction is stopped, often by adding an acid or by heat.

  • Product Quantification: The amount of product formed is measured using a suitable method, such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Protocol Details:

  • Cell Treatment: Cells are treated with the test compound (e.g., Cirsimaritin) for a specified time to induce apoptosis.

  • Cell Harvesting and Washing: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument differentiates between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

Both this compound and Cirsimaritin demonstrate significant potential as therapeutic agents, particularly in the context of cancer and inflammatory diseases. While they share structural similarities and some biological activities, there are notable differences in their specific targets and mechanisms of action. Cirsimaritin has been more extensively studied, with a broader range of reported IC₅₀ values and a more detailed understanding of its impact on signaling pathways like apoptosis and NF-κB. This compound, on the other hand, shows promise as a dual inhibitor of COX-2 and 5-LOX, a highly desirable characteristic for anti-inflammatory drug development.

This comparative guide highlights the current state of knowledge on these two compounds. Further research, particularly direct comparative studies under identical experimental conditions, is necessary to fully elucidate their relative potencies and therapeutic potential. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of flavonoid-based drug discovery.

References

Validating the Anticancer Effects of Isothymusin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective:

This guide provides a comparative analysis of the available in vivo anticancer data for compounds related to Isothymusin, a flavonoid found in Ocimum sanctum (Holy Basil). Due to the current lack of direct in vivo studies on this compound, this document summarizes experimental data for Ocimum sanctum extracts and its other bioactive constituents, namely Eugenol and Cirsimaritin. This information is intended to offer a predictive framework and methodological guidance for future in vivo validation of this compound.

Comparative Analysis of In Vivo Anticancer Activity

While direct in vivo efficacy data for this compound is not yet available in published literature, studies on the plant from which it is derived, Ocimum sanctum, and its other major components provide valuable insights into its potential anticancer effects. The following tables summarize key findings from in vivo studies on Ocimum sanctum extracts, Eugenol, and Cirsimaritin.

Table 1: In Vivo Anticancer Effects of Ocimum sanctum Extracts
Animal ModelCancer TypeTreatment and DosageKey FindingsReference
C57BL/6 miceLewis Lung CarcinomaEthanol extract of Ocimum sanctum (EEOS)Suppressed tumor growth in a dose-dependent manner.[1][2]
Swiss albino miceSarcoma-180Aqueous and ethanolic extractsSignificant reduction in tumor volume and increased lifespan.[3]
RatsGastric Carcinoma (MNNG-induced)Eugenol (a major component of O. sanctum)Inhibited cell proliferation through suppression of NF-κB.[4]
Table 2: In Vivo Anticancer Effects of Eugenol
Animal ModelCancer TypeTreatment and DosageKey FindingsReference
BALB/c miceAdenocarcinoma100 mg/kg IPReduced tumor growth and increased apoptosis.[4]
Xenografted nude miceAdenocarcinoma100 mg/kgSuppressed tumor progression by modulating the NF-κB pathway.[4]
Nude mice (xenograft)Breast Cancer (MDA-MB-231)50 mg/kg (in combination with cisplatin)Diminished tumor development and reduced expression of Ki-67.[5]
Swiss miceSkin CancerNot specifiedReduced size and incidence of skin tumors; downregulated c-Myc, H-ras, and Bcl2; upregulated p53, Bax, and active Caspase-3.[6]
Table 3: In Vivo Anticancer Effects of Cirsimaritin
Animal ModelCancer TypeTreatment and DosageKey FindingsReference
Not specifiedNot specifiedNot specifiedDecreased tumor size, attributed to antioxidant activities and induction of apoptosis.[7]

Experimental Protocols for In Vivo Anticancer Studies

The following are detailed methodologies for commonly employed in vivo models for assessing the anticancer efficacy of novel compounds like this compound.

Xenograft Mouse Model of Human Cancer

This model is instrumental in evaluating the effect of a compound on human tumors.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks are used to prevent rejection of human tumor cells[8].

  • Tumor Cell Implantation: A suspension of 1 x 106 to 5 x 106 cancer cells in a volume of 100-200 µL of sterile PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse[9][10].

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (length x width2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomly assigned to treatment and control groups. This compound would be administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth. Secondary endpoints can include body weight changes (as a measure of toxicity), survival analysis, and analysis of biomarkers from tumor tissue upon study completion.

  • Histopathological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin for histological analysis to assess necrosis, apoptosis, and proliferation markers (e.g., Ki-67).

Syngeneic Mouse Model

This model utilizes immunocompetent mice and is crucial for studying immunomodulatory anticancer agents.

Protocol:

  • Cell Line Selection: Murine cancer cell lines (e.g., B16-F10 melanoma, 4T1 breast cancer) are chosen, which are compatible with the genetic background of the mouse strain (e.g., C57BL/6 or BALB/c)[11][12].

  • Animal Model: Immunocompetent mice of the same genetic background as the tumor cell line are used[13].

  • Tumor Cell Implantation: Similar to the xenograft model, tumor cells are implanted subcutaneously or orthotopically (into the tissue of origin).

  • Treatment and Monitoring: Treatment with the test compound (e.g., this compound) begins when tumors are established. Tumor growth and animal health are monitored regularly.

  • Immune System Analysis: This model allows for the study of the tumor microenvironment. At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration (e.g., T cells, NK cells) by flow cytometry or immunohistochemistry.

  • Efficacy and Toxicity Assessment: Similar to the xenograft model, tumor growth inhibition and animal well-being are the primary measures of efficacy and toxicity.

Signaling Pathways and Experimental Workflows

The anticancer effects of the bioactive compounds in Ocimum sanctum are often attributed to their influence on key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Proposed Signaling Pathway for Anticancer Effects

The diagram below illustrates a potential mechanism of action for this compound, based on the known effects of related flavonoids and extracts from Ocimum sanctum.

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces NFkB NF-κB Pathway This compound->NFkB inhibits Akt_ERK Akt/ERK Signaling This compound->Akt_ERK inhibits Bax_Bcl2 ↑ Bax/Bcl-2 ratio This compound->Bax_Bcl2 Mitochondria Mitochondria ROS->Mitochondria Inflammation Inflammation NFkB->Inflammation promotes Proliferation Cell Proliferation & Survival Akt_ERK->Proliferation promotes CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bax_Bcl2->Mitochondria Caspases Caspase Activation (Caspase-9, -3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Proliferation inhibits Apoptosis->Inflammation reduces

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for an in vivo study to validate the anticancer effects of a compound like this compound.

experimental_workflow start Hypothesis: This compound has in vivo anticancer effects model_selection Select Animal Model (Xenograft or Syngeneic) start->model_selection cell_implantation Tumor Cell Implantation model_selection->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth treatment_groups Randomize into Groups (Vehicle vs. This compound) tumor_growth->treatment_groups administration Administer Treatment treatment_groups->administration monitoring Monitor Tumor Volume & Animal Health administration->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis endpoint->analysis conclusion Conclusion on In Vivo Efficacy of this compound analysis->conclusion

References

A Comparative Guide to Cross-Validating Isothymusin's Targets: In Vitro Assays vs. CRISPR/Cas9 Genome Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isothymusin, a flavone found in plants such as Ocimum sanctum, has demonstrated potential as an anti-proliferative agent against various cancer cell lines.[1][2] Initial research, primarily through in silico modeling and in vitro enzyme assays, has identified several putative molecular targets. These include enzymes involved in cancer promotion and progression, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), cathepsin-D, dihydrofolate reductase (DHFR), hyaluronidase, and ornithine decarboxylase (ODC).[3][4]

While these methods are crucial for initial target identification, they often lack the physiological context of a living cell and cannot definitively confirm that the engagement of a specific target is responsible for the compound's therapeutic effect. This guide provides an objective comparison between traditional validation methods and the powerful CRISPR/Cas9 gene-editing platform for the cross-validation of this compound's targets, offering a roadmap for increasing confidence in potential therapeutic pathways.

Comparative Analysis of Target Validation Methodologies

The selection of a target validation method is critical and depends on the desired balance between throughput, physiological relevance, and the level of confidence required to advance a drug candidate. The following table summarizes the key characteristics of in silico, in vitro, and CRISPR/Cas9-based approaches for validating the putative targets of this compound.

Parameter In Silico Docking In Vitro Enzyme Inhibition Assay CRISPR/Cas9 Knockout in Cell Lines
Principle Computational prediction of binding affinity between this compound and a protein target's crystal structure.Measures the direct inhibition of a purified target enzyme's activity by this compound in a cell-free system.[5]Assesses the functional consequence of completely removing the target protein in a cellular context to see if the cell's response to this compound is altered.[6]
Typical Output Binding Energy (kcal/mol), Docking Score.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant).Change in cellular phenotype (e.g., cell viability, apoptosis), loss of this compound sensitivity, Western blot for protein ablation.[6]
Cellular Context None (computational model).None (purified components).High (live, intact cells).
Confidence in Target's Functional Role Low. Infers potential interaction but does not confirm it or its functional consequence.Medium. Confirms direct biochemical interaction but not its role in the cellular phenotype.High. Provides direct genetic evidence linking the target to the drug's mechanism of action in a physiological setting.
Throughput Very High. Can screen thousands of targets computationally.High. Amenable to 96- or 384-well plate formats for screening.Medium. Generating and validating clonal knockout cell lines is a multi-week process.[7]
Potential for Off-Target Insights Can predict binding to other proteins with known structures.Does not account for off-target effects of the compound within a cell.Specifically ablates one target, allowing for clear interpretation of that target's role.

Experimental Protocols

Detailed and robust experimental design is fundamental to successful target validation. Below are representative protocols for both traditional enzymatic assays and a comprehensive CRISPR/Cas9-based workflow.

Generalized In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on its putative enzyme targets (e.g., COX-2, DHFR, Cathepsin D).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified target enzyme.

Materials:

  • Purified recombinant human enzyme (e.g., COX-2, DHFR).

  • Specific enzyme substrate (e.g., Arachidonic Acid for COX-2, Dihydrofolic Acid for DHFR).[8][9]

  • This compound stock solution (in DMSO).

  • Appropriate assay buffer.

  • 96-well microplate (black or clear, depending on detection method).

  • Microplate reader (spectrophotometer or fluorometer).

  • Positive control inhibitor (e.g., Celecoxib for COX-2).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Prepare working solutions of the enzyme and substrate according to the manufacturer's guidelines.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer only.

    • Enzyme Control (100% Activity): Enzyme, buffer, and DMSO (vehicle control).

    • Test Wells: Enzyme, buffer, and varying concentrations of this compound.

    • Positive Control: Enzyme, buffer, and varying concentrations of the known inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is proportional to enzyme activity.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

CRISPR/Cas9-Mediated Target Validation Workflow

This protocol outlines the steps to create a knockout cell line for a putative target (e.g., EGFR) to validate its role in this compound's anti-proliferative activity.

Objective: To determine if the genetic knockout of a target protein reduces or eliminates the cytotoxic effect of this compound.

Materials:

  • A relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer).

  • Lentiviral or plasmid vectors encoding Cas9 and a target-specific single-guide RNA (sgRNA).

  • Lipofectamine or other transfection reagent.

  • Puromycin or other selection antibiotic.

  • Reagents for genomic DNA extraction, PCR, Sanger sequencing, and Western blotting.

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo).

Procedure:

  • sgRNA Design and Cloning:

    • Design at least two unique sgRNAs targeting early exons of the target gene (e.g., EGFR) to ensure a frameshift mutation and functional knockout.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (an "all-in-one" plasmid is often used).[12]

  • Transfection and Selection:

    • Transfect the chosen cancer cell line with the Cas9-sgRNA plasmid.

    • After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning:

    • After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.[12]

    • Allow individual cells to proliferate and form colonies over 2-3 weeks.

  • Knockout Validation:

    • Genomic DNA Analysis: For each clonal population, extract genomic DNA. PCR amplify the region surrounding the sgRNA target site and perform Sanger sequencing to identify insertions or deletions (indels) that confirm the gene edit.[12]

    • Protein Ablation Confirmation: Perform Western blot analysis on cell lysates from each validated clone to confirm the complete absence of the target protein. This is the most critical validation step.

  • Phenotypic Analysis:

    • Select at least two independently validated knockout clones and a wild-type (WT) control line.

    • Seed WT and knockout cells in parallel in 96-well plates.

    • Treat the cells with a dose-response range of this compound for 48-72 hours.

    • Measure cell viability using an MTT or similar assay.

  • Data Interpretation:

    • If the target is essential for this compound's activity, the knockout cell lines should exhibit significant resistance to the compound (a rightward shift in the dose-response curve and a higher IC50 value) compared to the wild-type cells.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental plans. The following have been generated using Graphviz (DOT language) in accordance with the specified design constraints.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Extracellular Transmembrane Kinase Domain EGF->EGFR:f0 GRB2 GRB2 EGFR:f2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation CRISPR_Workflow A 1. sgRNA Design & Synthesis (Targeting a putative this compound target gene) B 2. Vector Transfection (Deliver Cas9 & sgRNA into cancer cells) A->B C 3. Antibiotic Selection (Enrich for edited cells) B->C D 4. Single-Cell Cloning (Isolate monoclonal cell populations) C->D E 5. Genotypic Validation (PCR & Sanger Sequencing to confirm indel mutations) D->E F 6. Proteomic Validation (Western Blot to confirm protein knockout) E->F G 7. Phenotypic Assay (Treat WT vs KO cells with this compound) F->G H 8. Data Analysis (Compare IC50 values to confirm target relevance) G->H

References

Reproducibility of Isothymusin Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the available scientific literature on Isothymusin, a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum, reveals promising but qualitatively described anticancer properties. This guide provides a detailed comparison of this compound's reported performance with established chemotherapeutic agents, alongside the experimental protocols necessary to replicate and build upon these initial findings. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Executive Summary

The primary study on this compound reports significant anti-proliferative activity against leukemia, colon, skin, and breast cancer cell lines, with inhibition reported to be over 50%.[1][2] The compound also demonstrated inhibitory effects on several enzymes associated with cancer promotion and progression.[1][2] However, the published literature currently lacks specific quantitative data, such as IC50 values, for these activities. To provide a benchmark for this compound's potential efficacy, this guide presents a comparison with the well-documented performance of standard chemotherapeutic drugs against representative cancer cell lines.

Comparative Analysis of Anti-Proliferative Activity

The following tables summarize the reported anti-proliferative effects of this compound and compare them with the known IC50 values of common chemotherapeutic agents against various cancer cell lines. It is important to note that the data for this compound is qualitative as specific IC50 values have not been published.

Table 1: Anti-Proliferative Activity of this compound

Cancer TypeCell Line(s)Reported Inhibition
LeukemiaNot Specified> 50%
Colon CancerNot Specified> 50%
Skin CancerNot Specified> 50%
Breast CancerNot Specified> 50%
Prostate CancerNot Specified< 48%
Kidney CancerNot Specified< 48%
Lung CancerNot Specified< 48%
Hepatic CancerNot Specified< 48%
Breast AdenocarcinomaNot Specified< 48%

Source: Singh S, et al. Curr Top Med Chem. 2020.[1][2]

Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents

Cancer TypeRepresentative Cell LineChemotherapeutic AgentIC50 Value (µM)
Leukemia JurkatDoxorubicin~0.02 - 0.1
Colon Cancer HT-29Cisplatin~10
COLO-205Cisplatin~26.7
Skin Cancer G361 (Melanoma)Paclitaxel~0.047
StM111a (Melanoma)Paclitaxel~0.01
Breast Cancer MCF-75-Fluorouracil~7.79 - 11.8
MDA-MB-2315-Fluorouracil~29.9

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and can vary between studies.

Enzyme Inhibition Profile

This compound has been reported to inhibit several enzymes crucial for cancer cell proliferation and survival. The specific inhibitory concentrations (e.g., IC50 values) are not available in the published literature.

Table 3: Enzymes Inhibited by this compound

Enzyme TargetRole in Cancer Progression
Cyclooxygenase-2 (COX-2)Inflammation, angiogenesis, and cell proliferation.
Lipoxygenase-5 (LOX-5)Production of pro-inflammatory leukotrienes.
Cathepsin-DTissue invasion and metastasis.
Dihydrofolate Reductase (DHFR)DNA synthesis and cell proliferation.
HyaluronidaseDegradation of the extracellular matrix, facilitating invasion.
Ornithine Decarboxylase (ODC)Polyamine synthesis, essential for cell growth.

Source: Singh S, et al. Curr Top Med Chem. 2020.[1][2]

Conceptual Signaling Pathway

The following diagram illustrates the general roles of the enzymes inhibited by this compound in promoting cancer cell proliferation and survival. This compound's inhibitory actions (represented by red lines) are hypothesized to disrupt these key processes.

Isothymusin_Inhibition_Pathway cluster_proliferation Cancer Cell Proliferation & Survival cluster_inhibitors Inhibitory Action Growth_Factors Growth Factors Cell_Growth Cell Growth & Proliferation Growth_Factors->Cell_Growth Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX-5 Prostaglandins->Cell_Growth Leukotrienes->Cell_Growth Polyamines Polyamines Polyamines->Cell_Growth DNA_Synthesis DNA Synthesis DNA_Synthesis->Cell_Growth ECM_Degradation ECM Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Ornithine Ornithine Ornithine->Polyamines ODC Folic_Acid Folic Acid Folic_Acid->DNA_Synthesis DHFR Procathepsin_D Procathepsin-D Cathepsin_D Cathepsin_D Procathepsin_D->Cathepsin_D Activation Cathepsin_D->Invasion_Metastasis Hyaluronic_Acid Hyaluronic Acid Hyaluronic_Acid->ECM_Degradation Hyaluronidase This compound This compound This compound->Prostaglandins This compound->Leukotrienes This compound->Polyamines This compound->DNA_Synthesis This compound->ECM_Degradation This compound->Invasion_Metastasis COX-2_Inhibition COX-2_Inhibition LOX-5_Inhibition LOX-5_Inhibition ODC_Inhibition ODC_Inhibition DHFR_Inhibition DHFR_Inhibition Cathepsin_D_Inhibition Cathepsin_D_Inhibition Hyaluronidase_Inhibition Hyaluronidase_Inhibition

Conceptual pathway of enzymes inhibited by this compound.

Experimental Protocols

To facilitate the reproducibility of the findings on this compound, detailed methodologies for the key cited experiments are provided below. These are based on standard laboratory practices.

Cell Viability and Proliferation Assays

The anti-proliferative efficacy of this compound was evaluated using MTT, Neutral Red Uptake, and Sulforhodamine-B assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a control vehicle and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Principle: The uptake of Neutral Red is dependent on the integrity of the cell membrane and lysosomal function.

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After the treatment period, replace the medium with a medium containing Neutral Red and incubate for approximately 2-3 hours.

    • Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

    • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

    • Measure the absorbance of the extracted dye at approximately 540 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

3. Sulforhodamine-B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After treatment, fix the cells with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.

    • Wash the plates with water to remove the TCA and air dry.

    • Stain the fixed cells with SRB solution for 15-30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at approximately 565 nm.

    • Calculate the percentage of cell growth relative to the untreated control.

Enzyme Inhibition Assays

The inhibitory effect of this compound on various enzymes was determined using spectrophotometric methods. The general principle involves measuring the enzymatic activity in the presence and absence of the inhibitor.

General Protocol Outline:

  • Reagents: Prepare the specific substrate, enzyme, and buffer solution for each assay.

  • Incubation: Pre-incubate the enzyme with various concentrations of this compound or a control vehicle.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product or substrate over time using a microplate reader.

  • Calculation: Determine the percentage of enzyme inhibition by comparing the reaction rates in the presence of this compound to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated.

Specific substrates and detection methods for each enzyme are readily available in the scientific literature and commercial assay kits.

Conclusion

The initial findings for this compound present a compelling case for further investigation into its anticancer potential. The qualitative data suggests a broad-spectrum anti-proliferative effect and a multi-targeted mechanism of action through the inhibition of key cancer-related enzymes. However, to fully assess its therapeutic promise and enable robust comparisons with existing treatments, future studies must focus on generating quantitative data, including IC50 values for both its cytotoxic and enzyme-inhibitory activities against a panel of well-characterized cancer cell lines. The detailed protocols provided in this guide aim to facilitate such research and encourage the reproducible and rigorous evaluation of this compound as a potential novel anticancer agent.

References

Comparative Analysis of the Antioxidant Activities of Isothymusin and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two naturally occurring phenolic compounds: Isothymusin, a flavone found in plants like Ocimum sanctum (holy basil), and Eugenol, a principal component of clove oil. This comparison is based on available experimental data from in vitro antioxidant assays and an examination of their underlying molecular mechanisms of action.

Introduction to the Compounds

This compound is a dimethoxy, trihydroxy flavone that is recognized as one of the antioxidant constituents in medicinal plants such as Ocimum sanctum. Flavonoids, as a class, are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms, chelate metal ions, and scavenge free radicals.

Eugenol (4-allyl-2-methoxyphenol) is a phenylpropanoid that is abundant in the essential oils of clove, cinnamon, basil, and nutmeg. It is widely used in the food and cosmetic industries and has been studied for its various biological activities, including its potent antioxidant and anti-inflammatory effects.[1]

Quantitative Antioxidant Activity

Disclaimer: The data for this compound is derived from extracts of Ocimum sanctum and not the isolated compound. The antioxidant activity of these extracts is due to a mixture of compounds, including this compound, cirsilineol, cirsimaritin, apigenin, and rosmarinic acid.[2] Therefore, a direct comparison of the potency of the pure compounds cannot be definitively made from this data.

Compound/ExtractAssayIC50 / EC50 Value (µg/mL)FRAP ValueReference(s)
Eugenol DPPH22.6-[3]
ABTS146.5-[3]
--11.2 mmol Fe(II)/g[3]
Ocimum sanctum (n-butanol fraction) DPPH3.91 ± 0.3-[2]
Phosphomolybdate2.31 ± 0.1-[2]
Ocimum sanctum (ethyl acetate fraction) DPPH8.61 ± 0.6-[2]
Phosphomolybdate2.43 ± 0.1-[2]
Ocimum sanctum (methanol extract) DPPH10.0 ± 0.5-[2]
Hydroxyl Radical5.30 ± 0.5-[2]
Ascorbic Acid (Standard) DPPH10.0 ± 0.3-[2]

IC50/EC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.

Mechanisms of Antioxidant Action

Eugenol: Activation of the Nrf2 Signaling Pathway

Eugenol exerts its protective effects against oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Eugenol, Nrf2 is released from Keap1 and translocates to the nucleus.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[6][7] This upregulation of the endogenous antioxidant defense system enhances the cell's capacity to neutralize reactive oxygen species (ROS).

eugenol_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eugenol Eugenol Keap1_Nrf2 Keap1-Nrf2 Complex Eugenol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Eugenol's antioxidant mechanism via the Nrf2 pathway.
This compound: A Flavonoid's Radical Scavenging Mechanism

As a flavonoid, this compound's antioxidant activity is attributed to its chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups on its aromatic rings. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting flavonoid radical is stabilized by the delocalization of the unpaired electron across the aromatic system, making it relatively unreactive. This direct radical scavenging is a primary mechanism by which flavonoids protect against oxidative damage.

flavonoid_antioxidant_mechanism This compound This compound (Flavonoid-OH) Free_Radical Free Radical (e.g., R•) This compound->Free_Radical donates H• Flavonoid_Radical Stable Flavonoid Radical (Flavonoid-O•) This compound->Flavonoid_Radical Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) Mix Mix Samples/Standards with Reagent Prep_Reagent->Mix Prep_Samples Prepare Sample and Standard Dilutions Prep_Samples->Mix Incubate Incubate under Controlled Conditions Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate Compare Compare with Standards Calculate->Compare

References

A Head-to-Head Comparison of Isothymusin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Isothymusin, a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum (Holy Basil) and Limnophilla geoffrayi, has garnered interest for its potential as an inhibitor of cancer cell proliferation.[1][2] This guide provides a head-to-head comparison of potential extraction methods for this compound, offering a critical evaluation of their performance based on established phytochemical extraction principles. While direct comparative studies on this compound extraction are limited, this guide extrapolates from general methodologies for isolating flavonoids from plant matrices.

Overview of Primary Extraction Techniques

The extraction of this compound from its natural plant sources primarily involves solid-liquid extraction techniques. The choice of method can significantly impact the yield, purity, and overall efficiency of the process. The most relevant methods include conventional solvent extraction techniques and more modern, technology-assisted methods. It is important to distinguish these from synthetic approaches like Solid-Phase Peptide Synthesis (SPPS), which is used for creating peptides and not for extracting small molecules like flavones from natural sources.[3][4][5][6] Similarly, recombinant protein production is a biotechnological method for producing proteins and is not applicable to the production of this compound.[7][8]

Conventional Extraction Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. It is straightforward and requires minimal specialized equipment.

  • Sonication (Ultrasound-Assisted Extraction - UAE): This method utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[9]

  • Decoction and Infusion: These methods involve boiling or steeping the plant material in a solvent (typically water). While simple, the high temperatures may degrade thermolabile compounds.[9]

Modern Extraction Methods:

  • Microwave-Assisted Extraction (MASE): This technique uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[9][10]

Quantitative Comparison of Extraction Methods

The selection of an optimal extraction method depends on various factors, including the desired yield, purity, processing time, and available resources. The following table summarizes a qualitative and quantitative comparison of these methods for the extraction of flavonoids like this compound.

Parameter Maceration Sonication (UAE) Decoction/Infusion Microwave-Assisted Extraction (MASE)
Typical Extraction Yield ModerateHigh[9][11]Low to ModerateHigh[10]
Purity of this compound Low to ModerateModerateLowModerate to High
Extraction Time Long (hours to days)Short (minutes)[11]Short (minutes to hours)Very Short (minutes)[10]
Solvent Consumption HighModerateHighLow
Energy Consumption LowModerateHighModerate
Cost-Effectiveness High (for small scale)ModerateHighModerate
Scalability GoodModerate to GoodGoodModerate
Potential for Compound Degradation LowLow to ModerateHighLow to Moderate

Detailed Experimental Protocols

Below are detailed protocols for two of the more efficient methods for this compound extraction from Ocimum sanctum leaves.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for laboratory-scale extraction and prioritizes efficiency and yield.

1. Preparation of Plant Material:

  • Air-dry fresh leaves of Ocimum sanctum in the shade for 5-7 days until brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.
  • Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).

2. Extraction Procedure:

  • Weigh 10 g of the dried leaf powder and place it into a 250 mL beaker.
  • Add 100 mL of 80% ethanol as the extraction solvent.
  • Place the beaker in an ultrasonic bath.
  • Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.[11]
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process with the residue two more times using fresh solvent to maximize yield.
  • Combine the filtrates.

3. Solvent Evaporation and Sample Preparation:

  • Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at 45°C.
  • The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography or HPLC) to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MASE) of this compound

This protocol offers a rapid extraction with reduced solvent usage.

1. Preparation of Plant Material:

  • Prepare the dried and powdered leaves of Ocimum sanctum as described in the UAE protocol.

2. Extraction Procedure:

  • Place 10 g of the powdered plant material into a microwave-safe extraction vessel.
  • Add 100 mL of 80% ethanol.
  • Seal the vessel and place it in a microwave extractor.
  • Set the microwave power to 400 W and the extraction time to 4 minutes.[10]
  • After the extraction is complete, allow the vessel to cool to room temperature.
  • Filter the extract to separate the plant residue from the liquid.

3. Sample Processing:

  • Collect the filtrate and concentrate it using a rotary evaporator.
  • The crude extract can then be subjected to further purification steps to obtain pure this compound.

Visualizations: Workflows and Biological Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.

cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Plant Material (Ocimum sanctum) B Drying & Grinding A->B C Solid-Liquid Extraction (e.g., UAE or MASE) B->C D Filtration C->D E Solvent Evaporation D->E F Crude Extract E->F G Chromatography (e.g., HPLC) F->G H Pure this compound G->H I Characterization (e.g., MS, NMR) H->I

Caption: A generalized workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway Inhibition by this compound

Based on existing research, this compound exhibits anticancer properties by inhibiting enzymes involved in cancer promotion and progression.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound.

cluster_pathway Cancer Promotion & Proliferation Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Proinflammatory_Stimuli->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 LOX5 Lipoxygenase-5 (LOX-5) Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins Cell_Proliferation Cancer Cell Proliferation Prostaglandins->Cell_Proliferation Leukotrienes Leukotrienes Leukotrienes->Cell_Proliferation COX2->Prostaglandins LOX5->Leukotrienes Proliferation_Markers Proliferation Markers (e.g., Cathepsin-D, DHFR) Proliferation_Markers->Cell_Proliferation This compound This compound This compound->COX2 This compound->LOX5 This compound->Proliferation_Markers

Caption: Hypothesized inhibitory action of this compound on cancer-related pathways.

Conclusion and Recommendations

The choice of an extraction method for this compound should be guided by the specific objectives of the research. For rapid screening and high-throughput applications, Microwave-Assisted Extraction (MASE) and Ultrasound-Assisted Extraction (UAE) are superior due to their speed and efficiency.[9][10][11] For large-scale production where cost is a primary concern, traditional maceration might be considered, although it comes at the cost of time and lower efficiency. The protocols and comparative data presented here provide a foundation for researchers to select the most appropriate method for their needs, paving the way for further investigation into the promising therapeutic properties of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Isothymusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Isothymusin, a potent antioxidant and anti-proliferative agent.[1] Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound.

Compound Information

This compound, also known as 6,7-dimethoxy-5,8,4'-trihydroxyflavone, is a flavonoid with recognized biological activity.[2] It has demonstrated radical scavenging and anti-proliferative effects in cancer cell lines.[1]

PropertyValueReference
Chemical Formula C17H14O7[2][3]
Molecular Weight 330.29 g/mol [4][5]
Appearance Typically a powder[6]
Melting Point 214-215 °C[5]
Solubility Practically insoluble in water[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Safety goggles2 pairs of powder-free nitrile glovesDisposable gownN95 respirator or higher
Dissolving and Solution Handling Safety goggles with side shields or face shieldChemical-resistant nitrile glovesLab coatNot generally required if handled in a fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile glovesLab coatNot required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant disposable coverallsP100 respirator

Note: Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) if available.

Handling and Storage

Storage:

  • Long-term: Store lyophilized powder at -20°C or colder in a tightly sealed container with a desiccant.[7][8] Protect from light.

  • Short-term: Lyophilized powder can be stored at 4°C for short periods.[9]

  • Solutions: It is not recommended to store this compound in solution for long periods.[6] If necessary, prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.[8]

Handling Workflow:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_use Application & Storage A Equilibrate to Room Temperature B Weigh Powder in Fume Hood A->B In desiccator C Select Appropriate Solvent B->C D Add Solvent to Powder C->D E Vortex/Sonicate to Dissolve D->E F Prepare Stock Solution E->F G Dilute to Working Concentration F->G I Store Aliquots at -80°C F->I For future use H Perform Experiment G->H

Workflow for handling this compound powder.

Spill Management

In the event of a spill, evacuate the area and prevent others from entering.

Spill TypeContainmentDecontamination
Small Powder Spill (<1g) Cover with absorbent paper towels. Gently wet with a 70% ethanol solution to prevent dust.Wipe the area with a detergent solution, followed by a 70% ethanol solution.
Large Powder Spill (>1g) Evacuate the area. Use a HEPA-filtered vacuum for cleanup. Do not dry sweep.Decontaminate the area with a suitable laboratory disinfectant or detergent.
Solution Spill Absorb with inert material (e.g., vermiculite, sand).Wipe the spill area with a detergent solution, followed by a 70% ethanol solution.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste StreamContainerDisposal Procedure
Contaminated PPE Labeled hazardous waste bagDispose of according to institutional guidelines for chemically contaminated waste.
Unused Powder/Solutions Original or sealed containerDispose of as hazardous chemical waste through your institution's environmental health and safety office.
Contaminated Labware Sharps container (for glass) or hazardous waste bagDecontaminate if possible, otherwise dispose of as hazardous waste.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.

  • Solubilization: Based on its flavonoid structure, a suitable organic solvent such as DMSO or ethanol is recommended.[7] Add the calculated volume of solvent to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Signaling Pathway Inhibition Assay (Conceptual)

This compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[1] The following diagram illustrates a conceptual workflow for an in vitro assay to measure this inhibition.

G cluster_setup Assay Setup cluster_analysis Analysis A Seed Cells in Multi-well Plate B Pre-treat with This compound (or Vehicle) A->B C Induce Inflammatory Response (e.g., with LPS) B->C D Collect Supernatant or Cell Lysate C->D E Measure COX-2/LOX-5 Activity (e.g., ELISA) D->E F Analyze Data and Determine IC50 E->F

Workflow for an in vitro enzyme inhibition assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothymusin
Reactant of Route 2
Isothymusin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.